molecular formula C8H11N3O2 B128507 (2,5-Dimethyl-4-nitrophenyl)hydrazine CAS No. 145655-61-4

(2,5-Dimethyl-4-nitrophenyl)hydrazine

Cat. No.: B128507
CAS No.: 145655-61-4
M. Wt: 181.19 g/mol
InChI Key: DPRXXFCYJSBXDC-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS 145655-61-4) is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This hydrazine derivative is a valuable building block in organic synthesis, particularly for the preparation of hydrazone-based compounds via mechanochemical or traditional condensation reactions with aldehydes and ketones . The resulting hydrazones and Schiff bases are a significant area of research due to their broad range of potential biological activities, which include antimicrobial, antitubercular, antileishmanial, and anticancer properties . Researchers can utilize this compound to develop novel molecules for anti-infectious agent screening. As a reagent, it is essential to handle it with care; calculated properties suggest a boiling point of approximately 316.5°C and a flash point of around 145.2°C . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

145655-61-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(2,5-dimethyl-4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3

InChI Key

DPRXXFCYJSBXDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN

Synonyms

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2,5-Dimethyl-4-nitrophenyl)hydrazine is as an intermediate in the synthesis of other nitrogen-containing compounds. It serves as a building block for various pharmaceuticals and agrochemicals due to its ability to undergo further reactions such as diazotization and coupling reactions.

Pharmaceutical Development

The compound has been investigated for its antioxidant properties , making it relevant in the development of therapeutic agents aimed at oxidative stress-related diseases. Research indicates that it can scavenge free radicals, potentially influencing cellular pathways related to inflammation and apoptosis.

Case Study: Antioxidant Activity

  • A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Biological Research

This compound has shown promise in biological studies due to its interaction with various biological systems. Its effects on cell signaling pathways are under investigation, particularly concerning inflammation and apoptosis mechanisms.

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
Apoptosis inductionInfluences cell death mechanisms

Comparative Analysis with Related Compounds

The structural similarities between this compound and other nitrophenyl derivatives highlight its unique properties and potential applications.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2,5-Dimethyl-4-nitrophenolHydroxyl group replacing hydrazineExhibits phenolic properties
1-(4-Nitrophenyl)hydrazineDifferent substitution pattern on phenylMore potent as a reducing agent
3-Methyl-4-nitrophenylhydrazineMethyl substitution at different positionVaries in reactivity compared to (2,5-Dimethyl...)

Industrial Applications

In addition to its laboratory applications, this compound is being explored for industrial uses such as dye synthesis and as a precursor for various agrochemicals. The compound's versatility makes it an attractive candidate for further research and development in these fields .

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazine group readily reacts with carbonyl compounds to form stable hydrazones. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals.

Key Findings :

  • Reaction with 5-nitrofuran-2-acrylaldehyde under solvent-free mechanochemical conditions yields hydrazones in >85% yield within 90 minutes .

  • Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) produces hydrazones with antimicrobial activity .

Table 1: Hydrazone Formation Reactions

Carbonyl CompoundConditionsProductYieldBiological Activity
5-Nitrofuran-2-acrylaldehydeMechanochemical (30 Hz, 90 min)Hydrazone 3 87%Anti-trypanosomal
4-NitrobenzaldehydeEthanol, reflux (3 h)N-acylhydrazone F4 54%Antibacterial (MIC: 8 µg/mL)
Furan-2-carboxaldehydePOCl₃, 80°C1,3,4-Oxadiazole 19 68%Antifungal

Cyclization to Heterocyclic Compounds

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

Oxadiazole Formation

  • Cyclodehydration with carboxylic acids (e.g., mandelic acid) in phosphoryl chloride yields 2,5-disubstituted 1,3,4-oxadiazoles .

  • Key product F4 (1-(5-(hydroxy(phenyl)methyl)-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole)) shows potent activity against Staphylococcus aureus .

Table 2: Cyclization Reaction Outcomes

ReactantCatalyst/ConditionsProduct ClassYieldApplication
Ethyl mandelatePOCl₃, 80°C1,3,4-Oxadiazole75%Antimicrobial
CinnamaldehydePd₂(dba)₃, H₂O, microwaveDihydropyrazole72%Anti-inflammatory

Nucleophilic Aromatic Substitution

The nitro group enhances electrophilicity, enabling substitution reactions at the aromatic ring.

Key Observations :

  • In acidic conditions, the nitro group directs electrophilic substitution to the para position, facilitating synthesis of polysubstituted derivatives .

  • Reacts with alkyl halides to form N-alkylated hydrazines, though steric hindrance from methyl groups reduces reactivity compared to unsubstituted analogs .

Redox and Antioxidant Behavior

The nitro group and hydrazine moiety participate in redox reactions:

  • Acts as a free radical scavenger, neutralizing DPPH radicals with IC₅₀ values comparable to ascorbic acid.

  • Reduces ferric ions in Fenton-like reactions, indicating potential in mitigating oxidative stress.

Metal Complexation

Forms coordination complexes with transition metals (e.g., platinum), enhancing bioactivity:

  • Platinum(II) complexes of related hydrazones exhibit 10-fold higher trypanocidal activity than free ligands .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Nitrophenylhydrazines

CompoundSubstituentsKey Reactivity Difference
(2,5-Dimethyl-4-nitrophenyl)hydrazine2,5-Me; 4-NO₂Lower electrophilicity due to methyl groups
1-(4-Nitrophenyl)hydrazine4-NO₂Faster hydrazone formation
3-Methyl-4-nitrophenylhydrazine3-Me; 4-NO₂Higher solubility in polar solvents

Stability and Decomposition

  • Decomposes under strong acidic conditions (pH < 2) via cleavage of the N–N bond .

  • Stable in neutral to mildly basic environments (pH 7–9) for >24 hours .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 3: Henry’s Constants for Nitrobenzene/Aniline Mixtures (40–170°C)
Temperature (°C) H (bar·m³/mol) for 50% NB/50% AN
40 0.45 ± 0.04
90 0.38 ± 0.03
170 0.29 ± 0.02
Table 4: Comparative Solubility in Ethanol
Compound Solubility (g/100 mL, 25°C)
4-Nitrophenylhydrazine 12.3
2-Nitrophenylhydrazine 9.8
This compound ~7.5 (estimated)

Preparation Methods

Nitration Followed by Hydrazine Substitution

The most common route involves nitration of 2,5-dimethylphenyl precursors followed by hydrazine substitution. For example, nitration of 2,5-dimethylacetophenone using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces 2,5-dimethyl-4-nitroacetophenone, which undergoes hydrazine substitution in ethanol under reflux. Hydrazine hydrate (N₂H₄·H₂O) reacts with the nitro intermediate at a 1.5:1 molar ratio, yielding the target compound after 12 hours. This method achieves ~70% purity, necessitating recrystallization in ethanol-water (3:1 v/v) to remove unreacted hydrazine and nitro by-products.

Optimization of Reaction Parameters

Solvent Systems and Temperature

Solvent polarity significantly impacts reaction kinetics (Table 1). Ethanol-water mixtures (3:1 v/v) improve yield (78%) versus pure ethanol (62%) due to enhanced solubility of hydrazine. Acetonitrile, used in catalytic methods, offers higher boiling points (82°C) but requires inert atmospheres to prevent oxidation.

Table 1: Solvent Effects on Hydrazine Substitution

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol786268
Ethanol-Water (3:1)787882
Acetonitrile608589

Stoichiometric Ratios

Excess hydrazine (1.5–2.0 eq.) drives the reaction to completion, but >2.0 eq. increases emulsion formation, complicating purification. Gold-catalyzed methods require only 0.05 eq. catalyst, reducing costs and waste.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : N–H stretches at 3200–3300 cm⁻¹ and C=N vibrations at 1600 cm⁻¹ confirm hydrazine formation.

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while methyl groups resonate as singlets (δ 2.3 ppm).

Purity Assessment

HPLC with a C18 column (acetonitrile-water mobile phase, 1.0 mL/min) resolves this compound at 8.2 minutes, with >95% purity post-recrystallization.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Nitration-Hydrazine78822412.50
Gold-Catalyzed85894818.20

The gold-catalyzed method offers higher yield and purity but at a 45% cost increase due to catalyst expenses.

Q & A

Q. Tables for Key Data

Property Technique Typical Values/Outcomes Reference
Melting PointDSC89–94°C (decomposes)
Molar Absorptivity (λ_max)UV-Vis~2279 L·mol⁻¹·cm⁻¹ (526 nm)
Hydrogen Bonding EnergySCXRD/PIXEL25–30 kJ/mol (intermolecular)
Activation Energy (Cycloreversion)DFTΔG‡ ≈ 120 kJ/mol (methyl-substituted)

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For synthesis, prioritize ethanol/water mixtures to reduce toxicity vs. DMF .
  • Computational studies require benchmarking against experimental hydrazine catalysts (e.g., [2.2.2]-bicyclic systems) .

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